molecular formula C16H12N4O3 B2444340 (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide CAS No. 325804-67-9

(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2444340
CAS No.: 325804-67-9
M. Wt: 308.29 g/mol
InChI Key: OXORPMPLPMXZQH-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and malononitrile in the presence of a base such as piperidine.

    Hydrazone Formation: The chromene derivative is then reacted with isonicotinic acid hydrazide to form the hydrazone linkage. This step usually requires refluxing the reactants in ethanol.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized chromene derivatives with various substituents.

Scientific Research Applications

(Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide: The E-isomer of the compound, which may exhibit different biological activities.

    2-(2-hydrazono)-2H-chromene-3-carboxamide: Lacks the isonicotinoyl group, potentially altering its biological properties.

    2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity.

Uniqueness

  • The presence of the isonicotinoylhydrazono group in (Z)-2-(2-isonicotinoylhydrazono)-2H-chromene-3-carboxamide imparts unique biological activities, making it a promising candidate for drug development.
  • The Z-configuration of the hydrazone linkage may influence its binding affinity and specificity towards molecular targets.

Properties

CAS No.

325804-67-9

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

N-[(E)-(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C16H12N4O3/c17-14(21)12-9-11-3-1-2-4-13(11)23-16(12)20-19-15(22)10-5-7-18-8-6-10/h1-9H,(H2,17,21)(H,19,22)/b20-16+

InChI Key

OXORPMPLPMXZQH-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=NC=C3)/O2)C(=O)N

SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=NC=C3)O2)C(=O)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.